molecular formula C27H30N2O8 B11214178 Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214178
M. Wt: 510.5 g/mol
InChI Key: MKTQMSYUQXAOKS-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, methoxyphenyl, and nitrophenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 3,4-dimethoxybenzaldehyde and 4-methyl-3-nitrobenzaldehyde. These intermediates undergo a series of condensation reactions with ethyl acetoacetate and ammonia to form the dihydropyridine ring. The reaction conditions usually involve refluxing in ethanol or methanol, with catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.

Chemical Reactions Analysis

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like hydrobromic acid to form corresponding phenols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Scientific Research Applications

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential pharmacological properties, including antihypertensive and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. Additionally, the compound’s nitro and methoxy groups may contribute to its binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications. The unique combination of functional groups in 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may provide distinct advantages in terms of binding affinity, selectivity, and biological activity.

Properties

Molecular Formula

C27H30N2O8

Molecular Weight

510.5 g/mol

IUPAC Name

diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30N2O8/c1-6-36-26(30)20-15-28(14-18-9-11-23(34-4)24(12-18)35-5)16-21(27(31)37-7-2)25(20)19-10-8-17(3)22(13-19)29(32)33/h8-13,15-16,25H,6-7,14H2,1-5H3

InChI Key

MKTQMSYUQXAOKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)C)[N+](=O)[O-])C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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